molecular formula C7H5ClF3N B1486423 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine CAS No. 1099598-08-9

2-Chloro-5-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B1486423
CAS No.: 1099598-08-9
M. Wt: 195.57 g/mol
InChI Key: GZLDIGZOBXAKKD-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,2,2-trifluoroethyl)pyridine is a type of chloro (trifluoroethyl) pyridine .


Synthesis Analysis

This compound can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine .


Molecular Structure Analysis

The molecular formula of this compound is C7H5ClF3N . The InChI code is 1S/C7H5ClF3N/c8-6-2-1-5(4-12-6)3-7(9,10)11/h1-2,4H,3H2 .


Chemical Reactions Analysis

This compound may be employed as a model substrate to investigate the regioexhaustive functionalization .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 195.57 .

Scientific Research Applications

Synthesis and Agrochemical Applications

2-Chloro-5-(2,2,2-trifluoroethyl)pyridine is an important intermediate in the synthesis of agrochemicals. It serves as a key component in the production of various pesticides. The synthesis of such pyridine derivatives, including their role in the agrochemical industry, has been extensively studied. Researchers have summarized various synthetic methods for this compound, highlighting its utility in creating herbicides and other agrochemical products (Li Zheng-xiong, 2004; Zuo Hang-dong, 2010).

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives, such as 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

Safety information for 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Trifluoromethylpyridines, including 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine, have found applications in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(2,2,2-trifluoroethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of specific genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, including liver and kidney damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may have biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins in the blood, affecting its distribution in the body . These interactions can influence the localization and accumulation of this compound in different tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Properties

IUPAC Name

2-chloro-5-(2,2,2-trifluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-6-2-1-5(4-12-6)3-7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLDIGZOBXAKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273222
Record name 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099598-08-9
Record name 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099598-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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